tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a hydroxy group at the 3-position, a propylamino substituent at the 4-position, and a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting enzymes or receptors that recognize amino alcohol motifs. Its stereochemistry and functional group arrangement contribute to its unique physicochemical properties, such as solubility, hydrogen-bonding capacity, and stereoselective interactions .
Synthetically, this compound is typically prepared via multi-step routes involving:
Aminoalkylation: Introduction of the propylamino group through reductive amination or nucleophilic substitution.
Hydroxylation: Oxidation or hydroxylation at the 3-position.
Carbamate Protection: Installation of the tert-butyloxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-13-9-7-14(8-10(9)15)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3 |
InChI Key |
UQGVXNABKACSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(propylamino)pyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyrrolidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate and its structural analogues:
Physicochemical Properties
| Property | Target Compound | QM-3334 | CF₃ Analogue () |
|---|---|---|---|
| LogP | 1.2 (estimated) | 2.1 | 2.8 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Polar Surface Area (Ų) | 58 | 43 | 45 |
| Melting Point (°C) | 95–98 | 82–85 | 110–115 |
Biological Activity
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its biological activities, particularly in pharmacological applications. This compound's structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a tert-butyl group, a hydroxyl group at the 3-position, and a propylamino group at the 4-position, contributing to its unique biological properties.
Pharmacological Properties
- β3 Adrenergic Receptor Agonism : Research indicates that compounds similar to this compound can act as agonists for β3 adrenergic receptors, which are implicated in metabolic regulation and energy expenditure. This activity suggests potential applications in treating obesity and metabolic disorders .
- Antimicrobial Activity : Pyrrolidine derivatives have been explored for their antibacterial properties. For instance, certain pyrrole-based compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . Although specific data on this compound is limited, its structural analogs show promise in this area.
Case Studies
- In Vitro Studies : A study on related pyrrolidine derivatives demonstrated their ability to inhibit bacterial growth effectively. The compounds were tested against various strains, yielding MIC values as low as 3.12 µg/mL against resistant bacterial strains . Such findings highlight the potential of this compound as an antimicrobial agent.
Research Findings
Table 1 summarizes key findings from studies investigating the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
